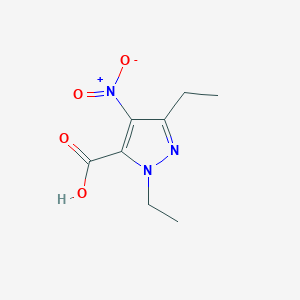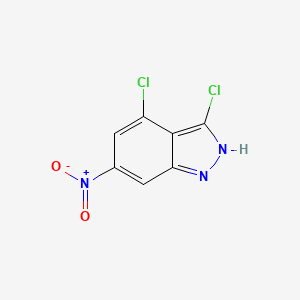
1-Ethynyl-2,3-dimethylbenzene
Overview
Description
1-Ethynyl-2,3-dimethylbenzene is a chemical compound with the molecular formula C10H10 . It is also known by other names such as 2,3-Dimethylphenylacetylene and ethynylxylene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethynyl group and two methyl groups . The InChI code for this compound is1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.19 g/mol . It has a complexity of 149 and a topological polar surface area of 0 Ų . The compound is a liquid at room temperature .Scientific Research Applications
Ruthenium-Catalyzed Cyclization
Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, including 1-ethynyl-2,3-dimethylbenzene, leads to the formation of 1-substituted-1H-indene and 1-indanone products. This process demonstrates the compound's utility in synthesizing complex cyclic structures, which are valuable in pharmaceuticals and materials science (Odedra, Datta, & Liu, 2007).
Polymerization Controlled by Transition Metal Catalysts
The polymerization of o-diethynylbenzene and its derivatives, including this compound, using Rh and Ta catalysts, showcases its role in the development of polymers with varying structures. Such polymers have potential applications in electronic and optical materials due to their unique structural properties (Zhang, Shiotsuki, & Masuda, 2006).
Host–Guest Interactions
The synthesis and analysis of novel V-shaped enediynes, including this compound derivatives, have revealed unexpected host–guest interactions with water molecules, highlighting the compound's potential in designing new molecular recognition systems (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Blue Light-Emitting Dendrimers
Carbazole-based dendrimers containing ethynylbenzene cores, including this compound, have been synthesized and characterized for their potential use as blue-emitting materials in organic light-emitting diodes (OLEDs). These dendrimers exhibit high quantum yields of fluorescence, indicating their suitability for applications in display technologies (Adhikari, Mondal, Shah, & Neckers, 2007).
Microwave-Assisted Photooxidation
The use of ethynylbenzene as a photosensitizer in the microwave-assisted photooxidation of sulfoxides to sulfones demonstrates the compound's role in enhancing the efficiency of photochemical reactions. This finding could lead to more efficient and sustainable chemical processes (Matsukawa, Muranaka, Murayama, Uchiyama, Takaya, & Yamada, 2021).
Mechanism of Action
Target of Action
The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of this compound with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .
Pharmacokinetics
The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .
Result of Action
The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXTOPFQVKEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626825 | |
| Record name | 1-Ethynyl-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-87-3 | |
| Record name | 1-Ethynyl-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)
